1-(2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
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Description
1-(2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23ClN2O4 and its molecular weight is 426.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound 1-(2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide likely interacts with its targets in a manner similar to related compounds. These compounds provide ATP-competitive, nano-molar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound this compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, given the role of PKB in this pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to be well absorbed and eliminated largely by cyp3a4/3a5-catalyzed metabolism .
Result of Action
The compound this compound likely has a similar effect to related compounds, which have been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
1-[2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c24-18-4-1-15(2-5-18)20-13-17-3-6-19(14-21(17)30-23(20)28)29-12-11-26-9-7-16(8-10-26)22(25)27/h1-6,13-14,16H,7-12H2,(H2,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWYAQADZIDLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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